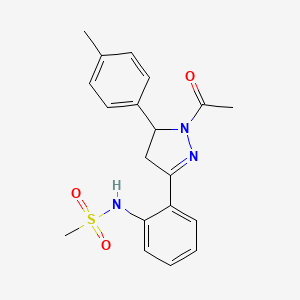

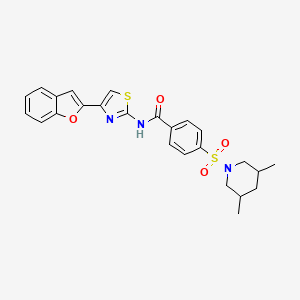

1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photocatalyzed Decarboxylative Thiolation

A study describes the thiolation of carboxylic acids using a disulfide reagent with tetrafluoropyridinyl groups, highlighting a light-mediated process using an acridine-type photocatalyst. This method can be applied to a wide range of carboxylic acids and is useful for late-stage modification of naturally occurring compounds and drugs, showcasing the potential for creating sulfides that can serve as redox-active radical precursors (Zubkov et al., 2022).

Functionalization of Siloxanes

Research on linear and cyclic siloxanes functionalized with polar groups through thiol-ene addition demonstrates the synthesis, characterization, and exploration of material behavior. These compounds exhibit amphiphilic character due to the co-existence of highly hydrophobic methyl groups and carboxyl or carbonyl groups, potentially useful as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).

Coordination Networks with Thiol and Metal-Thiolate Functions

A study on the interaction of a simple bifunctional molecule with various metal ions to form coordination networks emphasizes the utility of combining carboxyl and thiol groups for diverse structural features and potential functions. These networks exhibit significant interactions between metal centers and organic molecules, indicating the versatile application in material science (He et al., 2009).

Synthesis of Fluorinated Compounds

A process described for the efficient synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid demonstrates the creation of fluorinated analogues of natural compounds, indicating the relevance of trifluoromethyl groups in enhancing the properties of organic molecules (Sosnovskikh & Usachev, 2002).

Mercury Sorption by Metal-Organic Frameworks

Research on the incorporation of free-standing, accessible thiol (-SH) functions into porous coordination networks for mercury sorption highlights the environmental application of thiol-laced frameworks. These frameworks demonstrate effective mercury removal from water and the vapor phase, underscoring the importance of integrating functional groups for environmental remediation (Yee et al., 2013).

Properties

IUPAC Name |

1,1-dioxo-4-(trifluoromethyl)thiolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4S/c7-6(8,9)4-2-14(12,13)1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHAGODANYMGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2627169.png)

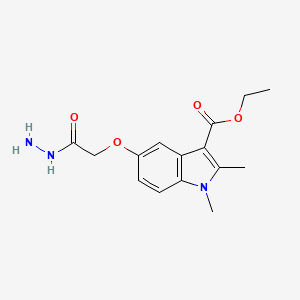

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)

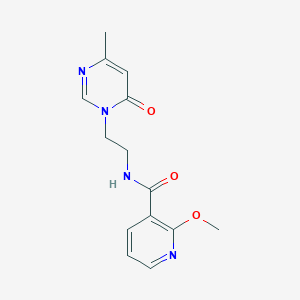

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)

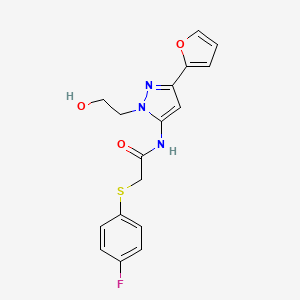

![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)